(1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol
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Overview
Description
(1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol is a chemical compound with the molecular formula C14H13Cl2N3O and a molecular weight of 310.18 g/mol . This compound is primarily used in scientific research and is known for its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol typically involves the reaction of 2,5-dichloropyrimidine with aniline derivatives, followed by cyclopropanation and subsequent reduction to form the methanol group . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
(1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, cyclopropyl derivatives, and oxidized forms of the original compound .
Scientific Research Applications
(1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and cyclopropyl-containing molecules, such as:
- (1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)ethanol
- (1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)amine
Uniqueness
What sets (1-(2-(2,5-Dichloropyrimidin-4-ylamino)phenyl)cyclopropyl)methanol apart is its specific combination of a cyclopropyl group and a dichloropyrimidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[1-[2-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]cyclopropyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c15-10-7-17-13(16)19-12(10)18-11-4-2-1-3-9(11)14(8-20)5-6-14/h1-4,7,20H,5-6,8H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHVQPMPGFDZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=CC=C2NC3=NC(=NC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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